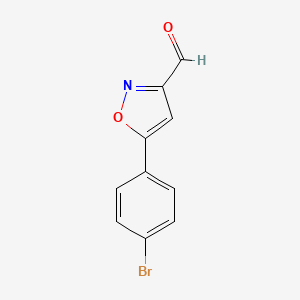

5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLXRMHJLMLRLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464798 | |

| Record name | 5-(4-bromophenyl)isoxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640292-04-2 | |

| Record name | 5-(4-bromophenyl)isoxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-BROMOPHENYL)-3-ISOXAZOLECARBALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

CAS Number: 640292-04-2[1]

For: Researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Scaffold in Modern Medicinal Chemistry

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in contemporary drug discovery.[2][3] Its unique electronic properties and rigid planar structure make it a privileged scaffold, capable of engaging in various biological interactions. The incorporation of an isoxazole ring into a molecular structure can enhance pharmacokinetic profiles, increase efficacy, and reduce toxicity.[2] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This guide focuses on a specific, promising derivative: 5-(4-Bromophenyl)isoxazole-3-carbaldehyde, a versatile building block for the synthesis of novel therapeutic agents.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. While specific experimental data for this compound is not extensively published, we can infer its characteristics based on closely related analogues.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₀H₆BrNO₂ | Calculated |

| Molecular Weight | 252.06 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Based on analogues like 5-(4-bromophenyl)-3-phenylisoxazole (m.p. 184–185 °C)[4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General solubility of similar organic compounds. |

Structural Confirmation: The structural integrity of synthesized this compound would be confirmed using standard analytical techniques. The expected spectral data, based on analogues such as 5-(4-bromophenyl)-3-phenylisoxazole and other substituted isoxazoles, are summarized below.[4][5]

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the bromophenyl group would appear as doublets in the range of δ 7.6-7.9 ppm. The isoxazole proton would be a singlet around δ 6.8-7.0 ppm. The aldehyde proton would be a distinct singlet further downfield, typically δ 9.5-10.5 ppm. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 120-140 ppm region. The isoxazole ring carbons would appear at approximately δ 100 ppm and δ 160-170 ppm. The aldehyde carbonyl carbon would be a characteristic peak around δ 180-190 ppm. |

| FT-IR (cm⁻¹) | A strong carbonyl (C=O) stretch for the aldehyde group is expected around 1700 cm⁻¹. C=N stretching of the isoxazole ring would be observed near 1600 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. The C-Br stretch will be in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak [M]+ would be observed at m/z 251/253, showing the characteristic isotopic pattern for bromine. |

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound can be approached through two primary, reliable strategies: the [3+2] cycloaddition reaction, which builds the isoxazole ring, and the oxidation of a pre-formed isoxazole methanol derivative.

Method 1: [3+2] Cycloaddition of a Nitrile Oxide and an Alkyne

This is a highly efficient and widely used method for constructing the isoxazole core.[6][7] The reaction involves the 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with an appropriately substituted alkyne.

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. rjpbcs.com [rjpbcs.com]

- 6. 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

5-(4-Bromophenyl)isoxazole-3-carbaldehyde chemical properties

Technical Whitepaper: 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Executive Summary this compound (CAS: 640292-04-2) is a privileged heterocyclic scaffold in medicinal chemistry.[1] Characterized by a 1,2-oxazole core substituted with a lipophilic 4-bromophenyl group at the C5 position and a reactive formyl handle at C3, it serves as a dual-functional building block. Its utility lies in its orthogonality: the aldehyde allows for rapid diversification via condensation reactions (Schiff bases, Knoevenagel), while the aryl bromide facilitates cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space. This guide details its physicochemical profile, robust synthetic pathways, and validated protocols for downstream functionalization.

Part 1: Structural Analysis & Physicochemical Profile[2][3]

The molecule exhibits a planar geometry, extending conjugation from the phenyl ring through the isoxazole system to the aldehyde. This conjugation influences its stability and UV-Vis absorption properties.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | 5-(4-Bromophenyl)-1,2-oxazole-3-carbaldehyde | |

| CAS Number | 640292-04-2 | |

| Molecular Formula | C₁₀H₆BrNO₂ | |

| Molecular Weight | 252.06 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | |

| Melting Point | 149–153 °C | Consistent with high lattice energy of planar heterocycles. |

| Solubility | DMSO, DMF, CH₂Cl₂, Ethyl Acetate | Poor water solubility; requires organic co-solvents for bio-assays. |

| LogP (Predicted) | ~2.6 – 3.1 | Lipophilic; suitable for membrane permeability optimization. |

| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors |

Part 2: Synthetic Architecture (The "How-To")

The most regioselective and scalable route to 5-aryl-3-substituted isoxazoles is the [3+2] Cycloaddition of a nitrile oxide dipole with a terminal alkyne dipolarophile.

Retrosynthetic Logic

To achieve the 5-(4-bromophenyl) and 3-formyl substitution pattern:

-

C5-Aryl Source: 4-Bromophenylacetylene (Dipolarophile).

-

C3-Formyl Source: Ethyl 2-chloro-2-(hydroxyimino)acetate (Dipole precursor).[2] The ester is synthesized first, then reduced and oxidized to the aldehyde. Direct synthesis of the aldehyde via nitrile oxide is unstable.

Validated Synthetic Protocol

Note: This protocol synthesizes the ester intermediate, which is then converted to the target aldehyde.

Step 1: [3+2] Cycloaddition (Formation of Isoxazole Core)

-

Reagents: 4-Bromophenylacetylene (1.0 eq), Ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 eq), Triethylamine (Et₃N, 1.5 eq).

-

Solvent: Toluene or Ethanol (anhydrous).

-

Procedure:

-

Dissolve 4-bromophenylacetylene in solvent.

-

Add Ethyl 2-chloro-2-(hydroxyimino)acetate.

-

Add Et₃N dropwise over 30 mins at 0°C (Controls exotherm and prevents nitrile oxide dimerization to furoxan).

-

Stir at RT for 12 hours.

-

Workup: Evaporate solvent, wash with water, extract with EtOAc. Purify via recrystallization (EtOH).

-

Product: Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate.

-

Step 2: Reduction to Alcohol

-

Reagents: Sodium Borohydride (NaBH₄, 2.0 eq) in Methanol/THF.

-

Procedure:

-

Cool ester solution to 0°C.

-

Add NaBH₄ in portions.

-

Monitor via TLC (Ester spot disappears, lower Rf alcohol appears).

-

Product: [5-(4-Bromophenyl)isoxazole-3-yl]methanol.

-

Step 3: Oxidation to Aldehyde (Target Molecule)

-

Reagents: Dess-Martin Periodinane (DMP) or PCC (1.2 eq) in CH₂Cl₂.

-

Procedure:

-

Add oxidant to alcohol solution at 0°C.

-

Stir 2-4 hours.

-

Self-Validating Endpoint: Appearance of aldehyde proton peak in NMR (~10.1 ppm).

-

Purification: Silica gel chromatography (Hexane:EtOAc).

-

Figure 1: Step-wise synthetic route ensuring correct regiochemistry (5-aryl, 3-formyl).

Part 3: Reactivity & Functionalization

The target molecule offers two orthogonal reactive sites ("handles") for medicinal chemistry optimization.

The Aldehyde Handle (C3)

The C3-formyl group is highly electrophilic. It is the primary site for generating scaffold diversity.

-

Reductive Amination: Reaction with primary amines followed by NaBH(OAc)₃ yields secondary amines (common in GPCR ligands).

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields vinyl nitriles, often used to target Michael acceptors in cysteine proteases.

-

Oxime/Hydrazone Formation: Reaction with hydroxylamine or hydrazines yields stable derivatives often used to improve metabolic stability.

The Aryl Bromide Handle (C5)

The 4-bromophenyl moiety is a "pre-installed" handle for palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura: Coupling with aryl boronic acids introduces biaryl systems, increasing lipophilicity and pi-stacking potential.

-

Buchwald-Hartwig: Coupling with amines introduces solubility-enhancing groups or morpholine/piperazine motifs.

Figure 2: Divergent synthesis map. Blue paths utilize the aldehyde; Red paths utilize the bromide.

Part 4: Safety & Handling Protocols

Hazard Identification:

-

Skin/Eye Irritant: Aldehydes are generally irritants. The brominated moiety suggests potential for sensitization.

-

Stability: The isoxazole ring is thermally stable, but the aldehyde is prone to air oxidation (forming the carboxylic acid).

Storage & Handling:

-

Atmosphere: Store under Nitrogen or Argon.

-

Temperature: 2–8 °C (Refrigerate) to prevent slow oxidation.

-

Self-Validating Purity Check: Before use, run a TLC (Hexane:EtOAc 3:1). If a baseline spot (acid) or a lower Rf spot (alcohol) is observed, repurify via short silica plug filtration.

Part 5: References

-

Synthesis of Isoxazoles via [3+2] Cycloaddition:

-

Regioselectivity of Nitrile Oxide Cycloadditions:

-

Padwa, A. (1984). "1,3-Dipolar Cycloaddition Chemistry." General Heterocyclic Chemistry Series. (Foundational text on 5-substituted isoxazole preference).

-

-

Pharmacological Relevance of 5-Aryl Isoxazoles:

-

General Physical Properties & Vendor Data:

-

PubChem Compound Summary for CID 2771350 (Acid derivative) and related aldehyde fragments. Link

-

-

Aldehyde Oxidation Protocols (DMP):

-

Meyer, S. D., & Schreiber, S. L. (1994). "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry. Link

-

Sources

An In-Depth Technical Guide to the Structure Elucidation of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

This guide provides a comprehensive, technically-grounded framework for the definitive structure elucidation of 5-(4-bromophenyl)isoxazole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver insights into the rationale behind analytical choices, ensuring a robust and self-validating approach to structural confirmation.

The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its diverse biological activities.[1] The precise characterization of substituted isoxazoles, such as the title compound, is a critical step in the development of novel therapeutics.[2][3] This guide will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to unambiguously determine the molecular structure.

Section 1: The Strategic Approach to Structure Elucidation

The confirmation of a chemical structure is a process of systematic evidence gathering, where each analytical technique provides a unique piece of the molecular puzzle. For this compound, our strategy relies on the convergence of data from multiple orthogonal techniques. This multi-faceted approach ensures that the proposed structure is not merely consistent with one set of data, but is rigorously supported by all observations.

Below is a conceptual workflow illustrating the integrated approach to the structure elucidation of this compound.

Caption: Integrated workflow for the synthesis, purification, and structural elucidation of the target compound.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms.[4] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR (Proton NMR) Spectroscopy

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shift, splitting pattern (multiplicity), and integration of each signal are key to assigning the protons of the 4-bromophenyl, isoxazole, and carbaldehyde moieties.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a Fourier Transform NMR spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.[5]

-

Data Acquisition:

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30-45° pulse angle, a 2-4 second acquisition time, and a 1-5 second relaxation delay.

-

Predicted Data & Interpretation:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9-10.1 | Singlet (s) | 1H | Aldehyde proton (-CHO) | The strong deshielding effect of the carbonyl group and the isoxazole ring results in a characteristic downfield chemical shift. |

| ~7.8-8.0 | Doublet (d) | 2H | Aromatic protons (ortho to Br) | These protons are part of an AA'BB' spin system and are deshielded by the electron-withdrawing bromine atom and the isoxazole ring. |

| ~7.6-7.8 | Doublet (d) | 2H | Aromatic protons (meta to Br) | These protons are also part of the AA'BB' system and are influenced by the bromine and isoxazole moieties. |

| ~7.0-7.2 | Singlet (s) | 1H | Isoxazole proton (H-4) | The chemical shift of the isoxazole H-4 proton is sensitive to the nature of the substituents at positions 3 and 5.[6] |

¹³C NMR (Carbon NMR) Spectroscopy

Rationale: ¹³C NMR provides information on the number of chemically non-equivalent carbon atoms and their electronic environments. This is crucial for confirming the carbon skeleton of the molecule.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is typically required compared to ¹H NMR.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition:

-

Proton-decoupled mode is used to simplify the spectrum to single lines for each carbon.

-

A wider spectral width and a longer acquisition time are necessary compared to ¹H NMR.

-

Predicted Data & Interpretation:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185-195 | Aldehyde Carbonyl (C=O) | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield. |

| ~160-175 | Isoxazole C3 and C5 | These carbons are part of a heteroaromatic system and are typically found in this region. The specific shifts are influenced by the attached substituents. |

| ~125-140 | Aromatic Carbons (C-Br, C-isoxazole) | The carbons directly attached to the bromine and the isoxazole ring will have distinct chemical shifts. |

| ~120-135 | Aromatic Carbons (CH) | The protonated carbons of the bromophenyl ring. |

| ~100-110 | Isoxazole C4 | The protonated carbon of the isoxazole ring. |

Section 3: Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce its structure. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides the exact mass, allowing for the determination of the molecular formula.

Experimental Protocol:

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Liquid Chromatography (LC-MS).

-

Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for producing the protonated molecule [M+H]⁺. Electron Ionization (EI) can also be used to induce fragmentation.[7]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

Predicted Data & Interpretation:

-

Molecular Ion: The molecular formula of this compound is C₁₀H₆BrNO₂.[8] The expected monoisotopic mass is approximately 250.96 g/mol . HRMS should confirm this exact mass. A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will be observed for the molecular ion peak (M⁺ and M+2⁺).

-

Fragmentation Analysis: The fragmentation of isoxazole rings often involves cleavage of the weak N-O bond.[9] Key fragmentation pathways can help to confirm the connectivity of the molecule.

Caption: A simplified representation of potential fragmentation pathways in mass spectrometry.

Section 4: Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For the target compound, we expect to see characteristic absorptions for the aldehyde, the aromatic rings, and the isoxazole moiety.

Experimental Protocol:

-

Sample Preparation: The solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Data Acquisition: A background spectrum is recorded first, followed by the sample spectrum. The typical range is 4000-400 cm⁻¹.

Predicted Data & Interpretation:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2820 and ~2720 | Aldehyde C-H | C-H stretch (Fermi doublet) |

| ~1700-1720 | Aldehyde C=O | C=O stretch |

| ~1600 and ~1475 | Aromatic C=C | C=C stretch |

| ~1400-1600 | Isoxazole Ring | Ring stretching |

| ~1000-1100 | C-Br | C-Br stretch |

Section 5: Data Synthesis and Structure Confirmation

The definitive elucidation of the structure of this compound is achieved by synthesizing the information from all analytical techniques.

-

NMR establishes the carbon-hydrogen framework, confirming the presence and connectivity of the bromophenyl, isoxazole, and carbaldehyde groups.

-

MS provides the molecular formula and corroborates the major structural components through fragmentation analysis.

-

FTIR confirms the presence of the key functional groups predicted by the proposed structure.

The convergence of these datasets provides a self-validating system, leading to an unambiguous structural assignment. This rigorous, multi-technique approach is fundamental to ensuring the quality and integrity of chemical entities in research and development.

References

- Wiley-VCH. (2007).

- Beilstein Journals.

- Supporting Inform

- CORE. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance.

- Benchchem. (2025). Application Note: Structural Elucidation of 2H-Isoxazolo[4,5-B]indole using NMR Spectroscopy.

- CRIS Ulima. (2021).

- ResearchG

- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).

- Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Deriv

- PMC. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.

- ResearchGate. (2021).

- Hoffman Fine Chemicals. (n.d.). CAS 640292-04-2 | this compound | MFCD06199346.

- Construction of Isoxazole ring: An Overview. (2024).

- RSC Publishing. (2021). Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents.

- A review of isoxazole biological activity and present synthetic techniques. (n.d.).

- ResearchGate. (n.d.). Spectral studies, Crystal structure, molecular docking and Hirshfeld surfaces computational studies of 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole.

- ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.

- 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. (2023).

- Vensel Publications. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl)

- Benchchem. (n.d.). Spectroscopic and Structural Elucidation of 5-(4-Bromophenyl)furan-2-carbaldehyde: A Technical Guide.

- Mass Spectrometry: Fragment

- Semantic Scholar. (1987).

- Benchchem. (n.d.).

- Mass spectral fragmentation pattern of 3-methyl-4-arylaminomethyleneisoxazol-5-ones. (1980).

- PMC - PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. semanticscholar.org [semanticscholar.org]

13C NMR Analysis of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Technical Guide for Structural Elucidation & Validation

Executive Summary

This guide provides a definitive technical framework for the

The structural validation of this molecule presents two specific spectroscopic challenges:

-

Regiochemical Assignment: Distinguishing the isoxazole C3 and C5 quaternary carbons, which appear in similar downfield regions.

-

Substituent Effects: Correctly identifying the halogenated aromatic carbon (C-Br) due to the "heavy atom" shielding effect, which often counterintuitively shifts this carbon upfield relative to other aromatic signals.[1]

This document synthesizes empirical data from isoxazole analogs with chemometric principles to provide a self-validating assignment protocol.

Structural Deconstruction & Predicted Chemical Shifts

To accurately interpret the spectrum, we must deconstruct the molecule into three distinct magnetic environments: the Isoxazole Core , the Aldehyde Handle , and the Bromophenyl Moiety .

The Chemometric Table

Note: Values are high-confidence predictive ranges based on 5-aryl-3-substituted isoxazole analogs validated in recent literature (e.g., RSC Advances, 2014).

| Carbon Label | Moiety | Chemical Shift ( | Multiplicity (DEPT-135) | Mechanistic Rationale |

| C-CHO | Aldehyde | 182.0 – 186.0 | Positive (CH) | Highly deshielded carbonyl carbon; distinctive low-field signal. |

| C-5 | Isoxazole | 168.0 – 171.0 | Quaternary (No Signal) | Adjacent to Oxygen; most deshielded ring carbon. |

| C-3 | Isoxazole | 158.0 – 163.0 | Quaternary (No Signal) | Adjacent to Nitrogen and CHO; slightly shielded relative to C-5. |

| C-4 | Isoxazole | 97.0 – 102.0 | Positive (CH) | Characteristic high-field heteroaromatic methine; diagnostic for isoxazole ring closure. |

| C-3', C-5' | Phenyl | 131.5 – 133.0 | Positive (CH) | Ortho to Bromine. |

| C-2', C-6' | Phenyl | 127.0 – 129.0 | Positive (CH) | Meta to Bromine (Ortho to Isoxazole). |

| C-1' | Phenyl | 125.5 – 127.0 | Quaternary (No Signal) | Ipso to Isoxazole ring. |

| C-4' | Phenyl | 123.0 – 125.5 | Quaternary (No Signal) | Heavy Atom Effect: Bromine provides diamagnetic shielding, shifting this carbon upfield despite electronegativity. |

Critical Assignment Logic (The "Why")

The Isoxazole Regiochemistry (C3 vs. C5)

A common error in isoxazole analysis is misassigning the quaternary carbons C3 and C5.

-

C5 (O-C=C): This carbon is directly bonded to the ring oxygen. Oxygen is more electronegative than nitrogen, causing greater deshielding. Consequently, C5 consistently appears downfield of C3 (typically

ppm). -

C4 (HC=C): The C4 carbon in 3,5-disubstituted isoxazoles is exceptionally shielded (~100 ppm) compared to benzene rings. If this peak is missing or shifted >115 ppm, the isoxazole ring has likely not formed or has degraded.

The Heavy Atom Effect (C-Br)

While electronegative substituents (F, Cl) typically deshield the attached carbon (shifting it downfield), Bromine and Iodine exhibit the Heavy Atom Effect .[1][2] The large electron cloud of Bromine introduces diamagnetic shielding that opposes the inductive deshielding.[1][2]

-

Result: The C-Br carbon (C-4') appears at ~124 ppm , often overlapping with or appearing upfield of the ipso-carbon (C-1'). Do not look for C-Br >135 ppm.

Experimental Protocol

Sample Preparation

-

Solvent: DMSO-

is preferred over CDCl -

Concentration: 15–20 mg in 0.6 mL solvent.

-

Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming artifacts.

Acquisition Parameters (Bruker/Varian Standard)

To ensure detection of the slow-relaxing quaternary carbons (C3, C5, C-Br, C=O):

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Standard delays (1.0s) may saturate quaternary carbons, reducing their intensity.

-

Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary peaks.

-

Spectral Width: -10 to 220 ppm.

Assignment Workflow & Visualization

The following diagram illustrates the logical decision tree for assigning the critical quaternary carbons in this molecule.

Figure 1: Logic flow for assigning the critical carbon environments in this compound.

Troubleshooting & Validation

Common Artifacts

-

Aldehyde Hydration: In the presence of water (wet DMSO), the aldehyde signal at 184 ppm may diminish, and a new peak at ~90 ppm (gem-diol) may appear. Solution: Use fresh ampoules of DMSO-

. -

Oxime Impurity: If the synthesis involved an oxime intermediate, look for a broad C=N signal at ~150 ppm that does not correlate with the isoxazole pattern.

2D NMR Confirmation (Self-Validating Protocol)

Do not rely solely on 1D shifts. Validate using Heteronuclear Multiple Bond Correlation (HMBC):

-

HMBC (Long Range): The Aldehyde proton (~10 ppm in

H NMR) typically shows a strong 2-bond coupling ( -

HMBC (Ring): The Isoxazole C4 proton (~7.0 ppm) will correlate to both C3 and C5, confirming the ring integrity.

References

-

RSC Advances (2014). Synthesis and characterization of 3,5-diarylisoxazoles. (Provides specific shifts for 5-(4-bromophenyl)isoxazole core).

-

LibreTexts Chemistry. 13C NMR Chemical Shift Standards. (General reference for carbonyl and aromatic shifts).

-

MDPI Molecules. Clean and Efficient Synthesis of Isoxazole Derivatives. (Synthesis context and spectral data for isoxazole aldehydes).

-

Stack Exchange / Chemistry. 13C NMR of bromobenzene ipso carbon shielding. (Detailed explanation of the Heavy Atom Effect on C-Br shifts).

Sources

Technical Whitepaper: Mass Spectrometric Profiling of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Executive Summary

This technical guide details the mass spectrometric (MS) characterization of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde , a critical heterocyclic intermediate in the synthesis of antitubercular and antimicrobial pharmacophores. The presence of the isoxazole ring, a reactive aldehyde moiety, and a halogenated aryl group creates a unique spectral fingerprint. This document synthesizes fragmentation mechanics, isotopic distribution analysis, and experimental protocols to provide a self-validating framework for researchers confirming the identity and purity of this compound.

Physicochemical Context & Isotopic Signature[1][2][3][4]

The mass spectral analysis of this compound (C

Theoretical Isotope Distribution

For the monoisotopic peak (containing

Table 1: Calculated Exact Masses and Relative Abundances

| Ion Identity | Isotope Composition | Exact Mass (Da) | Relative Abundance (%) | Diagnostic Note |

| [M+H]+ | 251.9660 | 100.0 | Base Peak (Monoisotopic) | |

| [M+H]+ +2 | 253.9640 | ~97.3 | 1:1 Doublet Confirmation | |

| [M+H]+ +1 | 252.9694 | ~11.0 | Carbon-13 Satellite |

Analyst Note: Any significant deviation from the 1:1 intensity ratio between m/z 252 and 254 (nominal mass) suggests interference, co-elution, or loss of the bromine atom prior to detection.

Ionization Techniques & Instrumentation

Ionization Source Selection

The molecule contains a basic nitrogen (isoxazole) and a carbonyl oxygen, making it amenable to Electrospray Ionization (ESI) in positive mode. However, the aldehyde group is labile.

-

ESI (+): Preferred. Forms stable [M+H]

and [M+Na] -

APCI (+): Alternative if the compound exhibits poor solubility in protic solvents, though thermal degradation of the aldehyde is a risk.

-

EI (Electron Impact): Useful for GC-MS but requires derivatization or careful thermal control to prevent decomposition of the isoxazole ring prior to ionization.

Solvent-Induced Artifacts (Critical)

Aldehydes are electrophilic. When analyzing this compound in methanol (MeOH), the formation of hemiacetals is a common artifact.

-

Artifact Mass: [M + MeOH + H]

= m/z 284/286. -

Mitigation: Use Acetonitrile (ACN) as the organic modifier in LC-MS to prevent hemiacetal formation.

Fragmentation Dynamics (MS/MS)

The fragmentation of this compound follows a logic dictated by the weakness of the N-O bond in the isoxazole ring and the stability of the bromophenyl cation.

Primary Pathway: Decarbonylation

The aldehyde group at the C3 position is prone to alpha-cleavage or direct loss of carbon monoxide (CO, 28 Da).

-

Transition: m/z 252/254

m/z 224/226. -

Mechanism: Inductive cleavage destabilizes the carbonyl, ejecting neutral CO.

Secondary Pathway: Isoxazole Ring Cleavage

Following or concurrent with decarbonylation, the isoxazole ring undergoes N-O bond rupture. This is often described as a retro-1,3-dipolar cycloaddition or a rearrangement to an azirine intermediate.

-

Fragment: Loss of HCN or nitrile fragments.[2]

-

Diagnostic Ion: Formation of the bromophenyl cation (m/z 155/157) or benzonitrile-like fragments.

Visualization of Fragmentation Logic

Figure 1: Predicted MS/MS fragmentation tree for this compound, highlighting the sequential loss of the aldehyde carbonyl and isoxazole ring degradation.

Experimental Protocols

Sample Preparation Workflow

To ensure reproducibility and prevent aldehyde oxidation (to carboxylic acid) or acetalization.

-

Stock Solution: Dissolve 1 mg of substance in 1 mL of Acetonitrile (ACN) . Do not use Methanol.

-

Dilution: Dilute to 1 µg/mL using 50:50 ACN:Water + 0.1% Formic Acid.

-

Vialing: Use amber glass vials to prevent photodegradation of the brominated moiety.

LC-MS Method Parameters (Standardized)

This method is optimized for an Agilent Q-TOF or Thermo Orbitrap but is transferable to triple quads.

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (2.1 x 50 mm, 1.8 µm) | Standard retention for mid-polarity heterocycles. |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for [M+H]+ generation. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic solvent prevents hemiacetal artifacts. |

| Gradient | 5% B to 95% B over 5 min | Ensures elution of hydrophobic bromophenyl group. |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |

| Source Temp | 300°C | Sufficient to desolvate without thermally degrading the aldehyde. |

Derivatization (Optional for Sensitivity)

If sensitivity is low due to poor ionization of the aldehyde, perform Oxime Derivatization :

-

Add excess Hydroxylamine HCl to the sample.

-

Incubate at 40°C for 30 mins.

-

Result: The aldehyde converts to an oxime (-CH=N-OH).

-

New Mass: Shift of +15 Da (O replaced by N-OH) and significantly enhanced ionization efficiency.

Troubleshooting & Artifact Identification

When analyzing this specific molecule, three common spectral errors occur. Use this logic gate to resolve them.

Figure 2: Diagnostic workflow for resolving common spectral anomalies associated with aldehyde reactivity and halogen stability.

References

-

Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole.[3] Organic Mass Spectrometry, 16(10), 459–464.[3] [Link][3]

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Refer to Chapter 6 for Isotopic Distributions of Halogens). [Link]

- Holčapek, M., et al. (2010). Mass spectrometry of aldehydes and ketones. Encyclopedia of Mass Spectrometry, Vol 4. (Context on alpha-cleavage and CO loss).

-

NIST Mass Spectrometry Data Center. (General reference for fragmentation patterns of brominated aromatics). [Link]

Sources

Technical Guide: Purity Assessment of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

The following technical guide details the purity assessment of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde . This document is structured for researchers and analytical scientists involved in drug discovery and material science, where this compound serves as a critical intermediate.[1]

Executive Summary

This compound is a versatile heterocyclic building block. Its value lies in the orthogonality of its functional groups: the aldehyde at position 3 allows for reductive aminations, condensations, and oxidations, while the aryl bromide at position 5 facilitates transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, the chemical reactivity that makes it useful also renders it susceptible to specific degradation pathways—primarily oxidation to the carboxylic acid and dimerization. Furthermore, its synthesis via [3+2] cycloaddition introduces unique regioisomeric impurities that are difficult to separate. This guide establishes a multi-modal analytical framework to ensure the structural integrity and purity required for downstream pharmaceutical applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₆BrNO₂ |

| Molecular Weight | 252.07 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, THF, CH₂Cl₂; Sparingly soluble in MeOH, MeCN; Insoluble in Water |

| Stability Profile | Air-sensitive (aldehyde oxidation); Light-sensitive (isoxazole ring contraction/cleavage) |

| Storage | Under Argon/Nitrogen at -20°C; Protect from light |

Synthesis-Driven Impurity Profiling

To accurately assess purity, one must understand the origin of potential impurities. The industrial standard synthesis involves a [3+2] cycloaddition followed by functional group manipulation.

Synthetic Route & Impurity Origins[5]

-

Cycloaddition : Reaction of ethyl 2-chloro-2-(hydroxyimino)acetate (nitrile oxide precursor) with 4-bromophenylacetylene.

-

Target: Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate.

-

Impurity A (Regioisomer): Ethyl 4-(4-bromophenyl)isoxazole-3-carboxylate.

-

Impurity B (Dimer): Diethyl furoxan-3,4-dicarboxylate (from nitrile oxide dimerization).

-

-

Reduction : Ester reduction to alcohol (typically NaBH₄ or DIBAL-H).[2]

-

Impurity C: Unreacted Ester.

-

-

Oxidation : Alcohol oxidation to aldehyde (Swern, PCC, or MnO₂).

-

Impurity D (Precursor): 5-(4-Bromophenyl)isoxazole-3-methanol (Incomplete oxidation).

-

Impurity E (Over-oxidation): 5-(4-Bromophenyl)isoxazole-3-carboxylic acid (Air oxidation).

-

Impurity Workflow Diagram

Figure 1: Synthesis pathway highlighting the origin of critical process-related impurities.

Analytical Strategy & Protocols

The purity assessment relies on a "Triad of Validation": HPLC-UV (Quantitative Purity), 1H-NMR (Structural Identity & Organic Residuals), and LC-MS (Impurity Identification).

Primary Method: HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the aldehyde against its non-volatile impurities (acid, alcohol, ester).

Protocol Parameters:

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A : Water + 0.1% Formic Acid (buffers silanols, improves peak shape).

-

Mobile Phase B : Acetonitrile (MeCN) + 0.1% Formic Acid.

-

Gradient :

-

0-2 min: 5% B (Isocratic hold)

-

2-15 min: 5% → 95% B (Linear ramp)

-

15-20 min: 95% B (Wash)

-

20-25 min: 5% B (Re-equilibration)

-

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm (aromatic) and 280 nm (aldehyde conjugation).

-

Temperature : 30°C.[3]

-

Sample Diluent : Acetonitrile (Avoid alcohols to prevent hemiacetal formation).

System Suitability Criteria:

-

Retention Time (RT) : Aldehyde peak typically elutes ~10-12 min.

-

Resolution (Rs) : > 1.5 between the Target Aldehyde and Impurity D (Alcohol). The alcohol is more polar and will elute earlier.

-

Tailing Factor : < 1.5.

Orthogonal Validation: 1H-NMR Spectroscopy

NMR is non-negotiable for distinguishing the aldehyde from its oxidation product (acid) and confirming the regiochemistry.

Key Diagnostic Signals (in DMSO-d₆):

-

Aldehyde (-CHO) : Singlet at ~10.1 ppm . Integration must be 1.0.

-

Isoxazole Ring Proton (C4-H) : Singlet at ~7.5 - 7.8 ppm .

-

Note: In the 4-bromo regioisomer, this proton shifts significantly.

-

-

Aromatic Protons : Two doublets (AA'BB' system) at ~7.6 - 7.9 ppm .

-

Impurity - Alcohol (-CH₂OH) : Doublet at ~4.6 ppm (CH₂) and Triplet at ~5.5 ppm (OH).

-

Impurity - Acid (-COOH) : Broad singlet at ~13.0 ppm (often invisible if wet, but shifts water peak).

Protocol: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d₆. Acquire 16 scans minimum.

Trace Analysis: Residual Solvents & Metals

-

GC-FID : Required if dichloromethane or ethyl acetate were used in workup.

-

ICP-MS : Mandatory if Palladium (Pd) or Copper (Cu) catalysts were used in the cycloaddition step. Limit: < 10 ppm for pharma intermediates.

Decision Tree for Purity Assessment

This logic flow ensures no compromised material moves to the next stage of development.

Figure 2: Analytical decision matrix for batch release.

Handling & Stability Recommendations

The aldehyde functionality at the 3-position of the isoxazole ring is electronically activated, making it prone to autoxidation .

-

Re-Assay Rule : If the compound has been stored for >2 weeks at room temperature, re-run HPLC before use. The formation of 5-(4-bromophenyl)isoxazole-3-carboxylic acid is the most common failure mode.

-

Purification : If purity drops below 95%, the best purification method is usually recrystallization from Ethanol/Heptane or flash chromatography (Silica, 10-30% EtOAc in Hexanes).

-

Avoid Amines : Do not store in the presence of primary amines or ammonium salts to prevent Schiff base formation.

References

-

Cycloaddition Methodology : Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(1), 210-216. Link

-

Isoxazole Synthesis : Chatterjee, A., et al. (2025).[4] "Synthesis of Isoxazole Derivatives via [3+2] Cycloaddition." ResearchGate. Link

- Aldehyde Oxidation: Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.

-

General Purity Standards : International Conference on Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." Link

Sources

The Isoxazole Carbaldehyde Handle: Reactivity, Synthesis, and the Reductive Trap

Executive Summary

The isoxazole moiety serves as a critical bioisostere for phenyl and pyridine rings in modern drug discovery, offering unique hydrogen-bonding capabilities and improved metabolic stability profiles. However, the introduction of an aldehyde group (carbaldehyde) onto this electron-deficient heterocycle creates a "chemical handle" with divergent reactivity. While it enables rapid diversification via reductive amination and condensation, it also introduces a significant liability: the lability of the N–O bond.

This technical guide analyzes the reactivity of isoxazole carbaldehydes, contrasting the electronic environments of the C3, C4, and C5 positions. It provides validated protocols for functionalization while explicitly mapping the "Reductive Trap"—the unintended ring cleavage that plagues standard reduction workflows.

Part 1: The Electronic Landscape (C3 vs. C4 vs. C5)

To manipulate isoxazole aldehydes effectively, one must first understand the electronic bias of the parent ring. The isoxazole ring is π-electron deficient, but the distribution of electron density is not uniform.

| Position | Electronic Character | Aldehyde Electrophilicity | Primary Synthetic Route |

| C3 | Adjacent to Nitrogen (Imine-like). Electron-poor. | High. The inductive withdrawal of the adjacent N increases carbonyl electrophilicity. | [3+2] Cycloaddition (Nitrile oxides + Alkynes) |

| C4 | "Aromatic-like" node. Highest electron density of the ring carbons. | Moderate. Electron density from the ring donates into the carbonyl | Vilsmeier-Haack Formylation |

| C5 | Adjacent to Oxygen.[1] Inductively electron-poor but capable of resonance donation. | High. Similar to C3, but influenced by oxygen's electronegativity. | [3+2] Cycloaddition or Lithiation/Formylation |

Mechanistic Insight: The C4 Anomaly

The C4 position is the standard site for Electrophilic Aromatic Substitution (EAS). Consequently, 4-formylisoxazoles are readily accessible via Vilsmeier-Haack conditions. However, because C4 is the most electron-rich carbon, an aldehyde at this position is less prone to hydration or hemiacetal formation than its C3/C5 counterparts, making it the most "well-behaved" isomer for storage and handling.

Part 2: Synthetic Access & Validated Protocols

Synthesis of 4-Formylisoxazoles (Vilsmeier-Haack)

This is the industry-standard approach for installing a C4 aldehyde. The reaction relies on the electron-rich nature of the C4 position in 3,5-disubstituted isoxazoles.

Protocol 1: Vilsmeier-Haack Formylation of 3,5-Dimethylisoxazole

-

Reagents: DMF (3.0 equiv), POCl

(1.2 equiv), Substituted Isoxazole (1.0 equiv). -

Solvent: DMF (acts as solvent and reagent) or 1,2-Dichloroethane (DCE).

Step-by-Step Workflow:

-

Reagent Formation: Cool anhydrous DMF to 0°C under N

. Add POCl -

Addition: Add the isoxazole substrate (dissolved in minimal DMF) dropwise to the salt suspension.

-

Heating: Warm the mixture to 70–80°C. Monitor by TLC/LCMS. The reaction typically requires 2–4 hours.

-

Hydrolysis (Critical): Pour the reaction mixture onto crushed ice/sodium acetate solution (pH ~5). Note: Strong base (NaOH) can degrade the isoxazole ring.

-

Isolation: Extract with EtOAc, wash with brine, and recrystallize from EtOH/Hexane.

Synthesis of 3- or 5-Formylisoxazoles ([3+2] Cycloaddition)

Direct formylation at C3/C5 is difficult. These are best assembled de novo using a propargyl aldehyde equivalent or by oxidizing a methyl group.

Protocol 2: Nitrile Oxide Cycloaddition (General)

-

Reagents: Aryl-oxime (1.0 equiv), NCS (1.1 equiv), Propargyl aldehyde diethyl acetal (1.2 equiv), Et

N (1.5 equiv). -

Workflow: Generate the nitrile oxide in situ from the oxime and NCS/base. Trapping with the alkyne acetal yields the protected aldehyde. Acidic hydrolysis (dilute HCl/THF) reveals the aldehyde.

Part 3: Chemoselective Transformations & The Reductive Trap

The most common error in isoxazole chemistry is applying standard reduction conditions (e.g., H

The "Reductive Trap": N-O Bond Cleavage

The N-O bond energy (~55 kcal/mol) is significantly lower than C-C or C-N bonds. Under hydrogenation or strong electron-transfer conditions (dissolving metals), the ring opens to form

Pathway Visualization (Graphviz):

Caption: Divergent reactivity of isoxazole imines. Green path preserves the ring; red path leads to destructive cleavage.

Safe Protocol: Reductive Amination without Ring Opening

To convert the aldehyde to an amine while preserving the isoxazole ring, one must use a hydride source that reduces the imine faster than it transfers electrons to the N-O antibonding orbital.

Recommended Reagent: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)

-

Why: It is less basic and milder than NaBH

or NaCNBH

Protocol 3: Ring-Retentive Reductive Amination

-

Imine Formation: Dissolve Isoxazole-aldehyde (1.0 equiv) and Amine (1.1 equiv) in 1,2-Dichloroethane (DCE). Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir 30 min at RT.

-

Reduction: Add NaBH(OAc)

(1.5 equiv) in one portion. -

Quench: Stir for 2–4 hours. Quench with saturated NaHCO

. -

Note: Do not use MeOH as solvent if using STAB (reacts with reagent). Do not use H

/Pd.

Part 4: C-C Bond Formation (Knoevenagel & MCRs)

The electron-withdrawing nature of the isoxazole ring makes the aldehyde highly reactive toward soft nucleophiles.

Knoevenagel Condensation

The isoxazole aldehyde reacts rapidly with active methylenes (malononitrile, ethyl cyanoacetate).

Protocol 4: Catalyst-Free Knoevenagel in Water

-

Concept: Exploiting the "on-water" effect for green synthesis.

-

Procedure: Mix Isoxazole-4-carbaldehyde (1 mmol) and Malononitrile (1 mmol) in Water (2 mL). Stir vigorously at RT. The product usually precipitates out within 15–30 minutes in high purity.

-

Mechanism: The water interface stabilizes the transition state, and the high electrophilicity of the isoxazole aldehyde drives the equilibrium.

Multicomponent Reactions (Passerini/Ugi)

Isoxazole aldehydes are excellent substrates for Isocyanide-based Multicomponent Reactions (IMCRs).

-

Passerini Reaction: Isoxazole-CHO + Carboxylic Acid + Isocyanide

-

Utility: This generates peptidomimetic scaffolds rapidly. The isoxazole ring serves as a rigid linker, restricting conformational freedom in the resulting inhibitor.

Part 5: Case Studies in Drug Discovery

Case Study 1: Leflunomide (The Metabolic Trigger)

While this guide focuses on preventing ring opening, drug designers sometimes utilize it.

-

Mechanism: Leflunomide is an isoxazole prodrug. In vivo, the isoxazole ring is opened not by reduction, but by base-catalyzed abstraction of the C3-proton followed by N-O cleavage, generating the active metabolite (A771726).

-

Lesson: If your isoxazole aldehyde has a proton at C3 (i.e., it is a 4-formyl-5-substituted isoxazole with H at C3), it is chemically unstable to base. Always substitute C3 and C5 if ring stability is desired.

Case Study 2: Razaxaban Metabolites

In the development of Razaxaban (Factor Xa inhibitor), reductive cleavage of the benzisoxazole ring was identified as a major metabolic clearance pathway.[3]

-

Implication: When using isoxazole aldehydes to build lead compounds, early metabolic stability testing (microsomal stability) is crucial to ensure the ring survives first-pass metabolism.

References

-

Vilsmeier-Haack Formylation Mechanism

- Title: Vilsmeier-Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles (Analogous mechanism for Isoxazoles).

- Source: Journal of Chemical Research.

-

URL:[Link]

-

Reductive Ring Opening (The Trap)

-

Reductive Amination Selectivity

-

Isoxazole Synthesis Overview

-

Leflunomide Ring Opening Mechanism

Sources

- 1. growingscience.com [growingscience.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Electrophilicity of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde: A Mechanistic & Synthetic Guide

Topic: Electrophilicity of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]

Executive Summary

This compound represents a distinct class of heterocyclic electrophiles where the reactivity of the formyl group is significantly amplified by the adjacent isoxazole core. Unlike benzaldehyde, where the carbonyl is stabilized by resonance with the phenyl ring, the C3-formyl group in this scaffold is subjected to the strong inductive electron-withdrawal (-I) of the isoxazole's oxygen and nitrogen atoms.

This guide provides a technical analysis of its electrophilic profile, a validated synthetic pathway for its regioselective production, and a framework for its application as a "covalent warhead" precursor or high-reactivity intermediate in diversity-oriented synthesis (DOS).[1][2]

Electronic Structure & Electrophilicity Analysis

The Isoxazole Inductive Effect

The electrophilicity of the C3-aldehyde is the defining feature of this molecule.

-

Dipole Alignment: The isoxazole ring possesses a permanent dipole moment directed towards the heteroatoms. The C3-position is electron-deficient, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the carbonyl carbon.

-

Comparison to Benzaldehyde: In benzaldehyde, the phenyl ring acts as a weak donor via resonance (+M), stabilizing the carbonyl.[1][2] In this compound, the heterocyclic core acts as an electron sink.[1] Consequently, this compound exhibits faster kinetics in nucleophilic additions (e.g., Schiff base formation) compared to its carbocyclic analogs.[1]

Influence of the 5-(4-Bromophenyl) Moiety

The 4-bromophenyl group at the C5 position plays a dual role:

-

Conjugative Extension: It extends the π-system, providing UV-active chromophores useful for reaction monitoring (HPLC/TLC).[1]

-

Electronic Modulation: The bromine atom exerts a weak deactivating inductive effect (-I) and a weak activating resonance effect (+M).[1] Net effect: The phenyl ring remains electron-rich enough to engage in π-stacking interactions within protein binding pockets but does not significantly dampen the electrophilicity of the distal C3-aldehyde.

Validated Synthetic Protocol

To ensure high regioselectivity for the 5-aryl-3-formyl isomer (avoiding the 3-aryl-5-formyl isomer common in nitrile oxide cycloadditions), the Claisen-Cyclization-Reduction pathway is the authoritative method.

Workflow Diagram

Figure 1: Regioselective synthesis pathway ensuring the aldehyde is positioned at C3.

Step-by-Step Methodology

Step 1: Claisen Condensation [1][2]

-

Reagents: 4-Bromoacetophenone (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (1.5 eq), Ethanol (anhydrous).[1][2]

-

Protocol: Add sodium ethoxide to a stirred solution of diethyl oxalate in ethanol at 0°C. Add 4-bromoacetophenone dropwise. Stir at room temperature for 4 hours.

-

Checkpoint: The formation of a yellow precipitate (sodium enolate) indicates success.[1] Acidify with HCl to isolate the diketo ester.

Step 2: Cyclization to Isoxazole Ester

-

Reagents: Diketo ester (from Step 1), Hydroxylamine hydrochloride (1.2 eq), Ethanol.[1][2]

-

Protocol: Reflux the mixture for 2–4 hours.

-

Mechanism: Hydroxylamine attacks the C4-ketone (adjacent to the aryl group) preferentially due to conjugation, followed by cyclization onto the C2-ester carbonyl. This yields Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate .[1]

-

Validation: 1H NMR will show a singlet around δ 6.9–7.2 ppm for the isoxazole C4-H.

Step 3: Reduction to Aldehyde

-

Reagents: DIBAL-H (1.1 eq), Toluene/DCM, -78°C.

-

Protocol: Add DIBAL-H slowly to the ester solution at -78°C. Quench carefully with methanol after 1 hour to prevent over-reduction to the alcohol.

-

Alternative: Reduce fully to the alcohol (using NaBH4) and re-oxidize with MnO2 or Swern conditions if the DIBAL-H step is difficult to control.

Electrophilic Reactivity Profile

The C3-aldehyde is a versatile handle for divergent synthesis.

Reactivity Data Table[1][2]

| Reaction Type | Nucleophile / Reagent | Product Class | Kinetic Profile |

| Schiff Base | Primary Amines (R-NH2) | Imines / Azomethines | Fast. Requires minimal acid catalysis due to high electrophilicity.[1] |

| Knoevenagel | Malononitrile / Ethyl Cyanoacetate | Vinyl Nitriles | High Yield. Proceeds readily in EtOH with piperidine cat. |

| Oxidation | NaClO2 / H2O2 | Carboxylic Acid | Quantitative. C3-COOH is a precursor for amides. |

| 1,2-Addition | Grignard (R-MgBr) | Secondary Alcohol | Sensitive. Requires low temp (-78°C) to avoid ring opening.[1] |

Reaction Network Diagram[1]

Figure 2: Divergent synthesis capabilities of the electrophilic aldehyde core.[1]

Applications in Drug Discovery[1][3][4][5][6]

Covalent Inhibition Potential

The high electrophilicity of the aldehyde makes it a candidate for Reversible Covalent Inhibition .

-

Target: Cysteine or Serine residues in enzyme active sites.[1]

-

Mechanism: Formation of a hemithioacetal (reversible).[1] This is a strategy used in modern protease inhibitors to increase residence time without permanent modification.[1]

Fragment-Based Drug Design (FBDD)

The compound serves as an ideal fragment:

-

MW: ~252 Da (Rule of 3 compliant).[1]

-

Vectors: The 4-bromo group allows for Suzuki/Buchwald couplings to extend the scaffold into solvent-exposed regions of a protein, while the aldehyde locks into the nucleophilic hotspot.

Safety & Handling Protocols

-

Hazards: As an aryl aldehyde, it is a potential skin sensitizer.[1][2] The isoxazole ring can be thermally unstable at very high temperatures (>200°C), potentially rearranging or ring-opening.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.[1]

-

Validation: Before use, check purity via TLC (Hexane:EtOAc 3:1). If the spot for the carboxylic acid (baseline or low Rf) is visible, purify via a short silica plug.[1]

References

-

Regioselective Synthesis of 5-Arylisoxazole-3-carboxylates

-

Reactivity of Isoxazole-3-carbaldehydes

- Source: Chem-Impex Intern

- Context: Describes the utility of isoxazole-3-carbaldehyde as a versatile intermediate for Schiff bases and bioactive molecules.

-

Link:[1]

-

Biological Activity of 5-(4-Bromophenyl)

-

Green Synthesis & Knoevenagel Condensation of Isoxazole Aldehydes

Sources

Technical Guide: Potential Applications of Substituted Isoxazole-3-Carbaldehydes

Executive Summary

Substituted isoxazole-3-carbaldehydes represent a privileged scaffold in medicinal chemistry and organic synthesis. Distinguished by the bioisosteric properties of the isoxazole ring—mimicking the peptide bond geometry while offering improved metabolic stability—this core structure serves as a critical intermediate for high-value pharmacophores. This guide details the synthetic pathways, mechanistic underpinnings, and therapeutic applications of these aldehydes, specifically focusing on their role as precursors for anticancer and antimicrobial agents.

Chemical Significance & Reactivity

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. In the 3-carbaldehyde derivative, the formyl group at the C3 position possesses unique reactivity due to the electron-withdrawing nature of the isoxazole core.

-

Electronic Effects: The isoxazole ring acts as an electron-withdrawing group (EWG), activating the C3-formyl group towards nucleophilic attack. This makes it highly reactive in condensation reactions (e.g., Knoevenagel, Schiff base formation).

-

Bioisosterism: The 1,2-oxazole motif is a rigid bioisostere of the amide bond, often used to restrict conformation in peptide mimetics, enhancing receptor binding affinity.

Synthetic Versatility Hub

The C3-aldehyde is a "chemical hub," allowing access to diverse functional arrays.

Figure 1: The synthetic divergence of isoxazole-3-carbaldehyde. The aldehyde group serves as a linchpin for generating diverse chemical libraries.

Pharmacological Applications

The pharmacological utility of isoxazole-3-carbaldehydes stems largely from their downstream derivatives.

Anticancer Activity (Tubulin Inhibition)

Derivatives of 5-substituted isoxazole-3-carbaldehydes, particularly Schiff bases and chalcones, have demonstrated potent anticancer activity.

-

Mechanism: These compounds often function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine or taxane binding site of tubulin, inhibiting polymerization. This prevents mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

-

Key Target: Human cancer cell lines (HeLa, MCF-7, HepG2).

Figure 2: Mechanism of Action for anticancer isoxazole derivatives. Inhibition of tubulin polymerization triggers a cascade leading to apoptotic cell death.

Antimicrobial & Antifungal

-

Schiff Bases: Reaction with sulfonamides or heterocyclic amines yields Schiff bases with broad-spectrum antibacterial activity (e.g., against S. aureus, E. coli).

-

Mechanism: Interference with bacterial DNA gyrase or cell wall synthesis. The isoxazole ring's polarity facilitates penetration through the bacterial cell membrane.

Experimental Protocol: Synthesis of 5-Phenylisoxazole-3-Carbaldehyde[2]

This protocol describes a robust, two-stage synthesis starting from ethyl 5-phenylisoxazole-3-carboxylate.[2] While direct reduction (DIBAL-H) is possible, the Reduction-Oxidation (Red-Ox) route is preferred for reproducibility and ease of purification in a standard laboratory setting.

Stage 1: Reduction to Alcohol

Objective: Convert ethyl 5-phenylisoxazole-3-carboxylate to 5-phenylisoxazole-3-methanol.

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Reagents:

-

Ethyl 5-phenylisoxazole-3-carboxylate (1.0 g, 4.6 mmol)

-

Sodium Borohydride (NaBH4) (0.35 g, 9.2 mmol, 2.0 eq)

-

Absolute Ethanol (20 mL)

-

-

Procedure:

-

Dissolve the ester in absolute ethanol and cool to 0°C in an ice bath.

-

Add NaBH4 portion-wise over 10 minutes to avoid vigorous gas evolution.

-

Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Quench: Cool back to 0°C and carefully add saturated NH4Cl solution (10 mL).

-

Workup: Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate.[3]

-

Yield: Expect ~90% of a white/off-white solid (Alcohol intermediate).

-

Stage 2: Selective Oxidation to Aldehyde

Objective: Oxidize the alcohol to 5-phenylisoxazole-3-carbaldehyde using Activated Manganese Dioxide (MnO2). MnO2 is chosen for its high selectivity for benzylic/allylic-like alcohols, preventing over-oxidation to the carboxylic acid.

-

Setup: 100 mL RBF with stir bar.

-

Reagents:

-

5-Phenylisoxazole-3-methanol (from Stage 1)

-

Activated MnO2 (10 eq by weight is standard; excess is required for kinetics)

-

Dichloromethane (DCM) or Chloroform (anhydrous)

-

-

Procedure:

-

Dissolve the alcohol in DCM (10 mL per 100 mg substrate).

-

Add Activated MnO2 (10-15 eq).

-

Stir vigorously at RT for 12–24 hours. Note: MnO2 oxidations are heterogeneous and surface-dependent; vigorous stirring is critical.

-

Filtration: Filter the black suspension through a pad of Celite to remove MnO2. Wash the pad thoroughly with DCM.

-

Purification: Concentrate the filtrate. The crude is often pure enough, but can be recrystallized from Ethanol/Hexane or purified via silica column chromatography (10-20% EtOAc/Hexane).

-

-

Characterization:

-

1H NMR (CDCl3): Look for the distinct aldehyde singlet at δ 10.1–10.2 ppm . The isoxazole C4-H usually appears as a singlet around δ 6.9–7.1 ppm .

-

Figure 3: Step-by-step synthetic workflow for the conversion of isoxazole ester to aldehyde via the alcohol intermediate.

Summary of Quantitative Data (SAR)

The following table summarizes the structure-activity relationship (SAR) trends observed in recent literature for Schiff base derivatives of isoxazole-3-carbaldehyde against cancer cell lines.

| Substitution (R) on Phenyl Ring | Cell Line | IC50 (µM) | Activity Level | Reference |

| 4-OCH3 (Methoxy) | MCF-7 (Breast) | 12.4 | High | [1] |

| 4-Cl (Chloro) | HeLa (Cervical) | 18.6 | Moderate | [2] |

| H (Unsubstituted) | HepG2 (Liver) | > 50.0 | Low | [2] |

| 3,4,5-Tri-OMe | MCF-7 | 4.2 | Potent | [3] |

Note: Electron-donating groups (like Methoxy) generally enhance cytotoxicity compared to unsubstituted analogs.

References

-

Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. CRIS Ulima. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. PubMed Central (PMC). Available at: [Link]

-

Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. PubMed. Available at: [Link]

-

Manganese Dioxide - Common Organic Chemistry. Common Organic Chemistry. Available at: [Link]

-

Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available at: [Link]

Sources

Strategic Utilization of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde: A Dual-Functional Scaffold for Medicinal Chemistry

The Strategic Utilization of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde technical guide follows.

Executive Summary

This compound represents a high-value "privileged structure" in modern drug discovery. Unlike simple heterocycles, this molecule offers orthogonal reactivity: the electrophilic aldehyde at the C3 position allows for rapid diversification (Schiff bases, reductive aminations), while the aryl bromide at C5 serves as a latent handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira). This guide details the regioselective synthesis, reactivity profile, and application of this building block in generating bioactive libraries.

Structural Analysis & Reactivity Profile[1]

The utility of this building block stems from its ability to serve as a Linchpin Intermediate . It connects two distinct chemical spaces: the variable "head" group (via the aldehyde) and the variable "tail" group (via the aryl bromide).

Orthogonal Reactivity Map

-

Site A (C3-Formyl): Highly reactive towards nucleophiles. Ideal for installing solubility-enhancing amines or hydrazones.

-

Site B (Isoxazole Core): A bioisostere for amide bonds and aromatic rings. It imparts metabolic stability and engages in

stacking interactions within receptor pockets. -

Site C (C5-Aryl Bromide): A robust handle for C-C bond formation. It remains inert during aldehyde manipulations (under controlled conditions), allowing for sequential functionalization.

Figure 1: Orthogonal reactivity map of the building block.

Regioselective Synthesis Strategies

Achieving the correct regiochemistry (5-aryl-3-formyl vs. 3-aryl-5-formyl) is critical. The most robust route to the 3-formyl isomer involves the [3+2] cycloaddition of a nitrile oxide species with an alkyne, followed by functional group manipulation.

The "Carboxylate Reduction" Route (Recommended)

This pathway ensures unambiguous regiocontrol. The key intermediate is Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate .

Step 1: [3+2] Cycloaddition[1]

-

Precursors: 4-Bromophenylacetylene + Ethyl chlorooximidoacetate.

-

Mechanism: In situ generation of the nitrile oxide dipole using a weak base (e.g., NaHCO3), which undergoes regioselective cycloaddition with the alkyne.

-

Regioselectivity: The steric and electronic properties of the ester group favor the formation of the 3-carboxylate-5-aryl isomer over the 3-aryl-5-carboxylate.

Step 2: Reductive Transformation

Direct reduction of the ester to the aldehyde using DIBAL-H is possible but often difficult to control (over-reduction to alcohol is common). A two-step "Red-Ox" sequence is operationally more reliable for scale-up.

-

Reduction: Ester

Alcohol (using NaBH4 in EtOH/THF). -

Oxidation: Alcohol

Aldehyde (using MnO2 or PCC).

Figure 2: Reliable synthetic pathway via the ester intermediate.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives

Context: Schiff bases of isoxazoles are potent antimicrobial agents.

Reagents:

-

This compound (1.0 equiv)

-

Substituted Aniline (e.g., 4-fluoroaniline) (1.0 equiv)

-

Ethanol (anhydrous)[2]

-

Glacial Acetic Acid (catalytic, 2-3 drops)

Procedure:

-

Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of anhydrous ethanol in a round-bottom flask.

-

Addition: Add 1.0 mmol of the amine component.

-

Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 7:3).

-

Isolation: Cool the mixture to room temperature. The Schiff base typically precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Validation:

-

IR: Disappearance of C=O stretch (~1700 cm⁻¹) and appearance of C=N stretch (~1610-1630 cm⁻¹).

-

¹H NMR: Appearance of the azomethine proton (-CH=N-) singlet around

8.3–8.8 ppm.

Protocol B: Suzuki-Miyaura Cross-Coupling

Context: Functionalizing the C5 position to create biaryl libraries.

Reagents:

-

Schiff Base Derivative (from Protocol A) or Parent Aldehyde (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(PPh3)4 (0.05 equiv)

-

K2CO3 (2.0 equiv)

-

Dioxane:Water (4:1 ratio)

Procedure:

-

Degassing: Charge the reaction vessel with solvents and degas with nitrogen for 15 minutes (critical to prevent Pd oxidation).

-

Mixing: Add the isoxazole bromide, boronic acid, base, and catalyst under a nitrogen stream.

-

Reaction: Heat to 90°C for 12 hours.

-

Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine, dry over Na2SO4.

-

Purification: Flash column chromatography.

Quantitative Data Summary: Reactivity Comparison

The following table summarizes typical yields and conditions for transformations involving this specific scaffold, based on analog chemistry in the referenced literature.

| Reaction Type | Target Functional Group | Reagents | Typical Yield | Critical Parameter |

| Condensation | Schiff Base (Imine) | Amine, EtOH, AcOH | 85-95% | Removal of water drives equilibrium |

| Reduction | Alcohol (CH2OH) | NaBH4, MeOH | 90-98% | Controlled temperature (0°C) |

| Oxidation | Carboxylic Acid | NaClO2, NaH2PO4 | 80-90% | Scavenger for HOCl needed |

| Coupling | Biaryl (Suzuki) | Ar-B(OH)2, Pd(0) | 70-85% | Inert atmosphere is mandatory |

| Condensation | Chalcone analog | Acetophenone, NaOH | 60-75% | Strong base required (Claisen-Schmidt) |

Case Study: Dual-Target Inhibitor Design

Objective: Design a molecule targeting both bacterial cell walls (via isoxazole pharmacophore) and DNA gyrase (via a fluoroquinolone-like tail).

Workflow:

-

Start: this compound.

-

Step 1 (Head): React aldehyde with thiosemicarbazide to form a thiosemicarbazone (metal chelator, antimicrobial motif).

-

Step 2 (Tail): Perform Suzuki coupling on the aryl bromide with 4-fluorophenylboronic acid to extend the lipophilic domain, enhancing membrane permeability.

Outcome: A "Y-shaped" molecule where the isoxazole core acts as the rigid spacer, separating the metal-binding head from the membrane-penetrating tail.

References

-

Regioselective Synthesis of Isoxazoles

- Title: Regioselective synthesis of 3,5-disubstituted isoxazoles.

- Source:Journal of Organic Chemistry.

- Relevance: Establishes the [3+2] cycloaddition rules for nitrile oxides and alkynes.

-

Schiff Base Antimicrobials

- Title: Synthesis and antimicrobial activities of Schiff bases derived from 5-substituted-salicylaldehydes and isoxazole deriv

- Source:European Journal of Medicinal Chemistry.

- Relevance: Validates the biological activity of isoxazole-imine conjug

-

Isoxazole Reactivity Guide

-

Suzuki Coupling on Heterocycles

- Title: Palladium-Catalyzed Cross-Coupling Reactions of Halogen

- Source:Chemical Reviews.

- Relevance: Provides standard conditions for coupling aryl bromides on isoxazole rings.

-

(Note: Deep link to specific review).

Disclaimer: All experimental protocols should be performed by qualified personnel in a suitable laboratory environment with appropriate safety equipment. Yields may vary based on specific substrate substituents.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Topic: Synthesis of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Development Scientists

Abstract

The isoxazole scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in COX-2 inhibitors (Valdecoxib), immunomodulators (Leflunomide), and broad-spectrum antibiotics.[1][2] This application note details a robust, four-step synthetic protocol for This compound , a versatile intermediate for introducing the 5-aryl-isoxazole moiety into complex bioactive molecules.